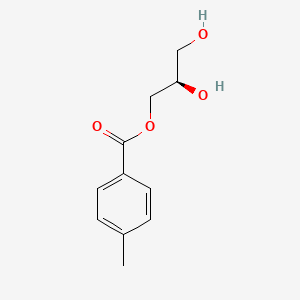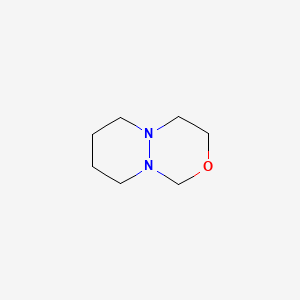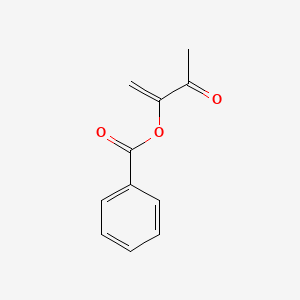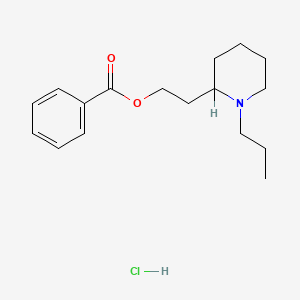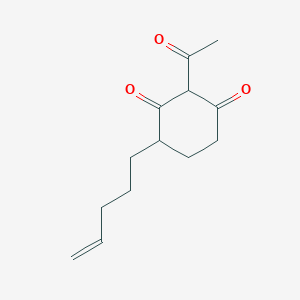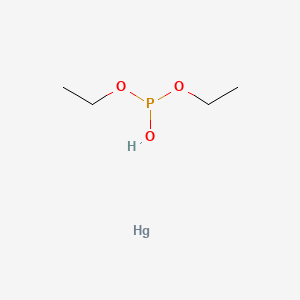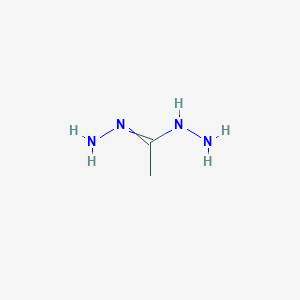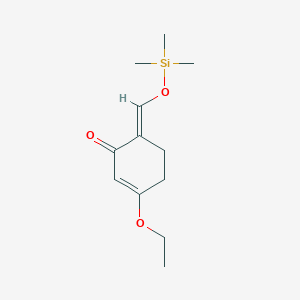
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one typically involves multiple steps, starting from simpler precursors. One possible route could involve the formation of the cyclohexene ring followed by the introduction of the ethoxy group and the trimethylsilyloxymethylidene group under specific reaction conditions. Common reagents might include ethyl alcohol, trimethylsilyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ethoxy and trimethylsilyloxymethylidene groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one could be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic transformations.
Biology and Medicine
The compound may have potential applications in biology and medicine, particularly if it exhibits biological activity. Researchers might investigate its effects on cellular processes, its potential as a drug candidate, or its use in diagnostic assays.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a precursor for other valuable chemicals. Its unique structure might impart desirable properties to the final products.
Mechanism of Action
The mechanism of action for (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclohexene derivatives with different substituents. Examples could be:
- (6E)-3-methoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one
- (6E)-3-ethoxy-6-(hydroxymethylidene)cyclohex-2-en-1-one
Uniqueness
The uniqueness of (6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one lies in its specific combination of functional groups, which can influence its reactivity, stability, and potential applications. Comparing its properties with similar compounds can help highlight its advantages and limitations.
Properties
CAS No. |
76881-18-0 |
|---|---|
Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
(6E)-3-ethoxy-6-(trimethylsilyloxymethylidene)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O3Si/c1-5-14-11-7-6-10(12(13)8-11)9-15-16(2,3)4/h8-9H,5-7H2,1-4H3/b10-9+ |
InChI Key |
ZDQWRXDCRYZBGI-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC1=CC(=O)/C(=C/O[Si](C)(C)C)/CC1 |
Canonical SMILES |
CCOC1=CC(=O)C(=CO[Si](C)(C)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
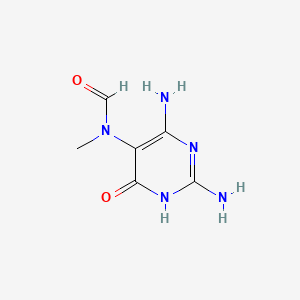
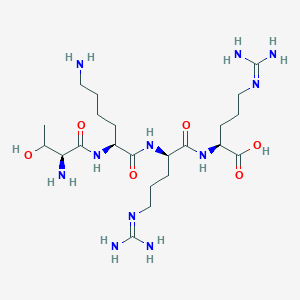
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

